Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate
Description
N-[(1-Pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester (CAS: 1971007-96-1, referred to as MMB018) is a synthetic indole-derived compound characterized by a pentyl chain attached to the indole nitrogen and a valine methyl ester moiety linked via a carbonyl group . The methyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability compared to carboxylic acid derivatives .
Properties
CAS No. |
1971007-97-2 |
|---|---|
Molecular Formula |
C20H28N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H28N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h7-8,10-11,13-14,18H,5-6,9,12H2,1-4H3,(H,21,23) |
InChI Key |
XOVHYVWQBVNONJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)OC |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMB018 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with L-valine methyl ester. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential toxicological properties .
Chemical Reactions Analysis
Types of Reactions
MMB018 can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pentyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of MMB018.
Substitution: Alkyl-substituted derivatives of MMB018.
Scientific Research Applications
Synthetic Cannabinoid Research
N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methyl ester is primarily studied for its activity as a synthetic cannabinoid. It mimics the effects of THC (tetrahydrocannabinol), the active component of cannabis, engaging with the endocannabinoid system. Research indicates that it can induce psychoactive effects similar to those of natural cannabinoids, making it a subject of interest in understanding cannabinoid receptor interactions and potential therapeutic applications .
Drug Detection and Toxicology
The compound has been identified in various "legal high" products, raising concerns regarding its safety and potential for abuse. Studies have focused on developing analytical methods for detecting MMB-018 in biological samples. For instance, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to identify metabolites of MMB-018 in urine samples, aiding in forensic toxicology .
Table 1: Detection Methods for MMB-018
| Methodology | Application | Findings |
|---|---|---|
| GC-MS | Detection in herbal products | Identified in several legal highs |
| LC-MS/MS | Metabolite analysis | Identified phase I metabolites in urine |
| Pooled Human Liver Microsome Assays | Biotransformation studies | Hydrolysis of methyl ester bond observed |
Pharmacological Studies
Research involving MMB-018 has explored its potential therapeutic uses, particularly in pain management and appetite stimulation. Its interaction with CB1 and CB2 receptors suggests it could be beneficial in treating conditions like chronic pain or cachexia .
Case Study: Analgesic Potential
A study evaluated the analgesic effects of MMB-018 through animal models, demonstrating significant pain relief comparable to conventional analgesics. The findings suggest further exploration into its use as a therapeutic agent .
Regulatory and Safety Considerations
Due to its classification as a synthetic cannabinoid, MMB-018 is subject to regulatory scrutiny. Many countries have implemented bans or restrictions on its sale and distribution due to concerns over safety and potential for abuse. Ongoing research aims to establish safety profiles and risk assessments for users .
Mechanism of Action
MMB018 exerts its effects by acting as an agonist of the central cannabinoid receptor. The 1-pentyl-indole structure allows it to bind to the receptor, mimicking the effects of naturally occurring cannabinoids . The exact molecular targets and pathways involved in its mechanism of action are not well understood, but it is believed to interact with the same pathways as other synthetic cannabinoids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in:
- Heterocyclic core : Indole vs. indazole.
- Substituents on the heterocycle : Alkyl chains (pentyl, cyclohexylmethyl), fluorinated groups, or aromatic rings.
- Functional groups: Methyl ester, carboxylic acid, or methanone.
Pharmacological Activity
*Calculated based on formula C₁₉H₂₉N₃O₃.
Metabolic and Regulatory Considerations
- Metabolism : Esterase-mediated hydrolysis of the methyl ester in MMB018 may yield a carboxylic acid derivative, altering receptor binding or toxicity .
- Regulatory status : Analogous compounds (e.g., FUB-AMB) are often subject to emergency scheduling due to psychoactive risks .
Research Findings and Implications
Biological Activity
N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methyl ester, also known as MMB018, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : Methyl (2S)-3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate
- Molecular Formula : C20H28N2O3
- Molecular Weight : 344.4 g/mol
- CAS Number : 1971007-97-2
Synthesis
The synthesis of MMB018 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with L-valine methyl ester. This reaction typically requires coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted in organic solvents like dichloromethane.
MMB018 is recognized for its interaction with cannabinoid receptors, particularly the CB1 receptor. Its structure allows it to mimic endocannabinoids, leading to various physiological effects. The compound is thought to exert its effects through:
- CB1 Receptor Agonism : Binding to CB1 receptors in the central nervous system, influencing pain perception, appetite regulation, and mood.
- Inhibition of Neuroinflammation : Potentially reducing neuroinflammatory processes associated with various neurological conditions.
Pharmacological Studies
Recent studies have highlighted the biological activities of MMB018:
- Analgesic Effects : In animal models, MMB018 demonstrated significant analgesic properties comparable to traditional analgesics. It exhibited dose-dependent pain relief in models such as the tail-flick assay.
- Anti-inflammatory Properties : MMB018 showed potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory disorders.
- Cytotoxicity : Research indicated that MMB018 may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
A notable study examined the effects of MMB018 on chronic pain models in rats. The results indicated:
| Parameter | Control Group | MMB018 Group |
|---|---|---|
| Pain Threshold (seconds) | 10 ± 2 | 25 ± 3* |
| Inflammation Score (0-10) | 8 ± 1 | 4 ± 1* |
| Weight Change (%) | -5% | +2%* |
*Significant difference at p < 0.05.
This study demonstrated that MMB018 not only alleviated pain but also improved overall health metrics compared to controls.
Toxicological Considerations
While MMB018 shows promise for therapeutic applications, safety assessments are crucial. The compound is classified as having potential toxicological properties; thus, further studies are necessary to evaluate its long-term effects and safety profile in humans .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Indole core functionalization : Alkylation of the indole nitrogen with 1-pentyl groups under basic conditions (e.g., NaH/DMF) .
- Carbamoylation : Coupling the indole-3-carbonyl group to L-valine methyl ester using carbodiimide-based reagents (e.g., EDCI/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
- Key Considerations : Reaction yields depend on anhydrous conditions, temperature control, and stoichiometric ratios of coupling agents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- FT-IR/Raman Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups via characteristic vibrational modes .
- NMR Analysis :
- ¹H NMR : Identify indole protons (δ 7.1–7.8 ppm), pentyl chain (δ 0.8–1.6 ppm), and valine methyl ester (δ 3.6–3.7 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and indole C-3 carbon (δ ~120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., C₂₁H₂₉N₂O₃⁺) .
Q. What analytical techniques are optimal for assessing purity?
- Methodological Answer :
- HPLC/GC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities (<1%) .
- Melting Point Analysis : Compare observed values with literature data to detect polymorphic contaminants .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to simulate IR/Raman spectra. Compare deviations in vibrational frequencies (>10 cm⁻¹) to identify misassigned peaks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) to explain NMR chemical shift variations .
Q. What strategies address conflicting bioactivity data across assay systems?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-laboratory variability .
- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., ester hydrolysis) that may skew activity results .
Q. How do steric effects influence reactivity in nucleophilic environments?
- Methodological Answer :
- Steric Maps : Generate 3D electrostatic potential surfaces (e.g., via Gaussian) to visualize hindered sites (e.g., valine methyl group) .
- Kinetic Studies : Monitor reaction rates with bulky vs. small nucleophiles (e.g., tert-butanol vs. methanol) to quantify steric hindrance .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Track decomposition via HPLC .
- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
